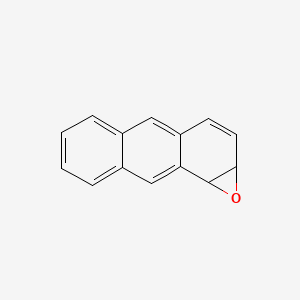
Anthra(1,2-b)oxirene, 1a,9b-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra(1,2-b)oxirene, 1a,9b-dihydro-, also known as Anthra(1,2-b)oxirene, 1a,9b-dihydro-, is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthra(1,2-b)oxirene, 1a,9b-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthra(1,2-b)oxirene, 1a,9b-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Applications
Anthra(1,2-b)oxirene derivatives are notable for their photochemical properties, which include the ability to undergo photodimerization. This reaction is significant in the development of optical devices and materials that respond to light stimuli:
- Optical Switches : The photodimerization of anthracene derivatives can be harnessed to create optical switches used in telecommunications and data storage.
- Photochromic Materials : These compounds can change color upon exposure to light, making them suitable for applications in smart windows and sensors .
Biochemical Applications
The biochemical properties of anthra(1,2-b)oxirene have been investigated for their potential in biological systems:
- Fluorescent Probes : Due to their high fluorescence quantum yield, these compounds can serve as probes for bioimaging applications. Modifications at the 9,10 positions of the anthracene ring enhance their lipophilicity and reactivity with singlet molecular oxygen (O₂(¹Δg)), allowing for better interaction with biological molecules .
- Reactive Oxygen Species Interaction : The ability of these compounds to react with reactive oxygen species makes them valuable in studying oxidative stress in biological systems. They can form endoperoxides via Diels–Alder reactions, which are useful for investigating cellular processes .
Material Science Applications
In material science, anthra(1,2-b)oxirene is being explored for its potential use in advanced materials:
- Polymer Chemistry : The incorporation of anthra(1,2-b)oxirene into polymers can enhance their mechanical and thermal properties. Its ability to undergo photochemical reactions allows for the development of smart materials that can change properties under different environmental conditions .
- Nanotechnology : The compound's unique structural features enable its use in nanotechnology applications, such as drug delivery systems where controlled release mechanisms are essential .
Case Studies
Several studies have highlighted the practical applications of anthra(1,2-b)oxirene:
- Fluorescent Imaging :
- Development of Smart Polymers :
- Photonic Devices :
Eigenschaften
CAS-Nummer |
70411-24-4 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1a,9b-dihydroanthra[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-8-12-11(7-9(10)3-1)5-6-13-14(12)15-13/h1-8,13-14H |
InChI-Schlüssel |
YDFLROSXCLHLJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C(O4)C=CC3=CC2=C1 |
Kanonische SMILES |
C1=CC=C2C=C3C4C(O4)C=CC3=CC2=C1 |
Synonyme |
anthracene 1,2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















